4-Acetyl-3-chlorobenzoic acid

説明

Overview of Halogenated Benzoic Acid Derivatives in Organic Chemistry

Halogenated benzoic acid derivatives are a class of organic compounds that have a benzene (B151609) ring substituted with at least one halogen atom and a carboxylic acid group. These compounds are of significant interest in organic synthesis due to their utility as versatile intermediates. The presence of a halogen atom provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. Furthermore, the electronic properties of the benzene ring are significantly influenced by the halogen substituent, affecting the acidity of the carboxylic acid and the reactivity of the ring towards further substitution. hcpgcollege.edu.inlibretexts.orgacs.org

The carbon-halogen bond is a crucial functional group in organic chemistry, widely utilized in the synthesis of natural products, pharmaceuticals, and agrochemicals. nih.gov The ability to introduce halogens at specific positions on a benzoic acid scaffold provides chemists with a powerful tool to fine-tune the steric and electronic properties of a molecule, which is critical in the design of new drugs and materials.

Structural Characteristics and Functional Group Analysis of 4-Acetyl-3-chlorobenzoic acid

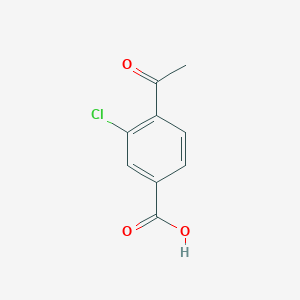

This compound possesses a unique arrangement of functional groups on a benzene ring: a carboxylic acid group (-COOH) at position 1, a chlorine atom (-Cl) at position 3, and an acetyl group (-COCH₃) at position 4. This specific substitution pattern imparts distinct chemical properties to the molecule.

The reactivity and electronic distribution of the benzene ring are governed by the interplay of the electronic effects of these three substituents.

Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing for electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects. It is also the primary site for acid-base reactions and can be converted into various derivatives such as esters and amides. hcpgcollege.edu.inlibretexts.org

Acetyl Group (-COCH₃): This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org

The combined influence of these groups makes the aromatic ring electron-deficient and influences the acidity of the carboxylic acid. The chlorine atom at the meta-position to the carboxylic acid and ortho to the acetyl group, along with the acetyl group at the para-position, significantly impacts the molecule's reactivity. Specifically, the acetyl group's carbonyl carbon is an electrophilic center, and the methyl protons are weakly acidic.

| Property | Value |

|---|---|

| CAS Number | 57542-72-0 |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| Storage Temperature | 2-8°C |

Rationale for Research Focus on this compound

The primary driver for the research interest in this compound stems from its role as a key intermediate in the synthesis of pharmacologically active molecules. A significant application is its use in the preparation of inhibitors for glycogen (B147801) synthase kinase 3 (GSK-3). chiralen.comnih.gov GSK-3 is a serine/threonine kinase that is a key regulator in numerous cellular processes, and its dysregulation has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer. mdpi.comnih.govsci-hub.se Therefore, the development of potent and selective GSK-3 inhibitors is a major focus in medicinal chemistry. nih.govnih.gov this compound provides a scaffold that can be elaborated into more complex structures designed to fit into the active site of GSK-3.

Scope and Objectives of Academic Investigation

The academic investigation of this compound is primarily centered on its application in synthetic organic and medicinal chemistry. The main objectives of this research include:

Development of Synthetic Routes: Researchers aim to devise efficient and scalable synthetic methods to produce this compound and its derivatives.

Elaboration into Bioactive Compounds: The primary goal is to utilize this compound as a starting material for the synthesis of novel compounds with potential therapeutic value, particularly GSK-3 inhibitors. chiralen.com This involves a variety of chemical transformations that modify the existing functional groups or introduce new ones.

Exploration of Other Applications: Beyond its use in medicinal chemistry, there is interest in exploring other potential applications of this molecule. For instance, it has been mentioned in a patent related to the creation of zirconium terephthalate-based metal-organic frameworks (MOFs), suggesting its potential use in materials science. chiralen.com

The research on this compound is a clear example of how fundamental organic synthesis underpins the discovery and development of new technologies and therapies.

Structure

3D Structure

特性

IUPAC Name |

4-acetyl-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYJZLHXHQEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741192 | |

| Record name | 4-Acetyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57542-72-0 | |

| Record name | 4-Acetyl-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57542-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 3 Chlorobenzoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

While a specific, experimentally recorded FT-IR spectrum for 4-Acetyl-3-chlorobenzoic acid is not widely available in public spectral databases, the expected absorption bands can be predicted based on its constituent functional groups. The FT-IR spectrum is anticipated to be dominated by signals from the carboxylic acid, acetyl, and substituted benzene (B151609) ring moieties.

Key expected FT-IR absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This characteristic broadness is due to the strong hydrogen bonding between carboxylic acid dimers in the solid state.

C-H Stretch (Aromatic and Acetyl): Aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the acetyl methyl group would be observed as medium-intensity bands in the 2850-3000 cm⁻¹ region.

C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch should appear as a strong, intense band around 1700-1720 cm⁻¹, potentially broadened by hydrogen bonding. The acetyl C=O stretch is predicted to be a sharp, strong band at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch (Carboxylic Acid): A medium-intensity band associated with the C-O stretching of the carboxylic acid group is expected between 1210 and 1320 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is anticipated to produce a medium to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700-1720 | Strong |

| Acetyl Group | C=O Stretch | 1680-1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Weak to Medium |

| Acetyl Group | C-H Stretch | 2850-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Aryl Halide | C-Cl Stretch | 600-800 | Medium to Strong |

Raman spectroscopy provides complementary information to FT-IR. While specific experimental data for this compound is scarce, the expected Raman signals can be inferred. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

Key expected Raman signals would include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the benzene ring is expected to produce a strong and sharp signal. Aromatic C=C stretching vibrations are also anticipated to be prominent in the 1580-1620 cm⁻¹ range.

Carbonyl Stretches: Both the carboxylic acid and acetyl C=O stretches are expected to be visible, though typically weaker than in the IR spectrum.

C-Cl Stretch: The carbon-chlorine bond should also yield a detectable signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, five distinct proton signals are expected.

Carboxylic Acid Proton (-COOH): A singlet, typically broad, is expected far downfield, likely above 10 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

Aromatic Protons (-C₆H₃): The three protons on the benzene ring are in different chemical environments and are expected to appear in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, a complex splitting pattern (e.g., a doublet, a doublet of doublets) would be anticipated, reflecting the coupling between adjacent protons. The proton ortho to the electron-withdrawing carboxylic acid group is expected to be the most deshielded (furthest downfield).

Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group will produce a sharp singlet, expected in the region of 2.5-2.7 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | Singlet (broad) | 1H |

| Aromatic H | 7.0 - 8.5 | Multiplet (e.g., d, dd) | 3H total |

| -COCH₃ | 2.5 - 2.7 | Singlet | 3H |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct carbon signals are predicted.

Carbonyl Carbons: Two signals are expected in the downfield region. The carboxylic acid carbonyl carbon is typically found between 165-185 ppm, while the ketone carbonyl of the acetyl group is expected at a lower field, likely between 190-200 ppm.

Aromatic Carbons: Six signals are anticipated in the aromatic region (approximately 120-150 ppm). The carbons directly attached to the electron-withdrawing substituents (carboxyl, acetyl, and chlorine) will have their chemical shifts significantly influenced. The carbon bearing the chlorine atom (C-Cl) and the other substituted carbons will appear as quaternary signals (lacking attached protons) and are often weaker in intensity.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to appear in the upfield region, typically around 25-30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Acetyl C=O | 190-200 |

| Carboxylic Acid C=O | 165-185 |

| Aromatic C-substituent | 130-150 |

| Aromatic C-H | 120-140 |

| Acetyl -CH₃ | 25-30 |

While one-dimensional NMR provides fundamental data, advanced techniques would be necessary for unambiguous structural confirmation.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming which aromatic protons are adjacent to one another. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing long-range (2-3 bond) correlations between protons and carbons, for example, showing the correlation from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon, thereby confirming the placement of the acetyl group on the ring.

Solid-State NMR: In the absence of suitable crystals for X-ray crystallography, solid-state NMR could provide information about the molecular structure in the solid phase. It can reveal details about polymorphism, molecular packing, and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, various MS techniques can be employed to elucidate its molecular weight and fragmentation patterns, providing valuable information for its structural confirmation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which may have limited volatility, derivatization is often a necessary step to increase its thermal stability and volatility for GC analysis. A common derivatization process involves converting the carboxylic acid group into a more volatile ester, for instance, a methyl or trimethylsilyl (TMS) ester.

Table 1: Expected GC-MS Data for a Derivatized Analog of this compound

| Parameter | Expected Observation |

| Derivatization Agent | Diazomethane or a silylating agent (e.g., BSTFA) |

| Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion | [M]+ of the derivatized compound |

| Key Fragment Ions | Fragments corresponding to the loss of -CH3, -COCH3, -COOCH3, and -Cl |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that is well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not typically require derivatization. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for compounds containing ionizable functional groups like the carboxylic acid in this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the predominant ion. Tandem mass spectrometry (LC-MS/MS) can be further employed to induce fragmentation of the precursor ion, yielding product ions that are characteristic of the molecule's structure. This technique offers high selectivity and sensitivity, making it suitable for both qualitative and quantitative analysis.

Table 2: Anticipated LC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

| Chromatography | Reversed-phase HPLC |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion | [M-H]⁻ |

| Fragmentation | Collision-Induced Dissociation (CID) in MS/MS |

| Expected Product Ions | Ions resulting from the loss of H₂O, CO₂, and the acetyl group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is invaluable for the unambiguous identification of unknown compounds and for the confirmation of the identity of known compounds like this compound.

By measuring the mass of the molecular ion with high precision (typically to four or five decimal places), the elemental formula can be deduced. For this compound (C₉H₇ClO₃), the theoretical exact mass can be calculated and compared to the experimentally measured mass. The low mass error between the theoretical and measured values provides strong evidence for the compound's elemental composition. HRMS can be coupled with either GC or LC for the analysis of complex mixtures.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. The crystalline nature of a compound allows for the diffraction of X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

Although a specific crystal structure for this compound is not publicly available, a successful SC-XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal details about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. This information is crucial for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound from SC-XRD

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Hydrogen Bonding | Expected between carboxylic acid groups of adjacent molecules |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

A PXRD pattern for this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the crystal structure of the compound. While PXRD does not provide the same level of structural detail as SC-XRD, it is a valuable tool for phase identification, purity analysis, and for studying polymorphism (the ability of a compound to exist in more than one crystalline form). No publicly available PXRD data for this compound has been identified.

Table 4: Representative Data Presentation for a PXRD Pattern

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| XX.X | Y.YY | I/I₀ |

| XX.X | Y.YY | I/I₀ |

| XX.X | Y.YY | I/I₀ |

| ... | ... | ... |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is dictated by the electronic transitions within the substituted benzene ring. The chromophore, which is the benzene ring itself, is influenced by three substituents: a carboxyl group (-COOH), an acetyl group (-COCH3), and a chlorine atom (-Cl). Each of these groups modifies the energy levels of the molecular orbitals, leading to characteristic absorption bands in the ultraviolet-visible region.

Detailed experimental data for the UV-Vis spectrum of this compound is not widely available in published literature. However, the expected spectral characteristics can be inferred from the well-documented behavior of similarly substituted benzene derivatives. Typically, substituted benzoic acids exhibit distinct absorption bands corresponding to π → π* transitions of the aromatic system.

The spectrum of benzoic acid, the parent compound, generally shows a primary absorption band (B-band or benzenoid band) around 230 nm and a weaker, longer-wavelength band (C-band or secondary band) around 270-280 nm. The presence of the acetyl and chloro substituents on the ring of this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands, accompanied by changes in their intensity (hyperchromic or hypochromic effects).

The acetyl group, being an activating group with a carbonyl moiety, can engage in conjugation with the benzene ring, which typically results in a significant red shift of the primary absorption band. The chlorine atom, through its inductive and resonance effects, will further modulate the electronic transitions. The precise positions (λmax) and molar absorptivity (ε) values would be dependent on the solvent used for analysis, as solvent polarity can influence the energy of the electronic states.

For a definitive characterization, experimental measurement of the UV-Vis spectrum in a specified solvent, such as ethanol or methanol, would be required. This would allow for the precise determination of the absorption maxima and the molar extinction coefficients, providing empirical support for the theoretical understanding of the electronic structure of this compound.

A hypothetical data table based on expected values for similar compounds is presented below to illustrate the type of data that would be obtained from such an experimental analysis.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~240-250 | ~12,000-15,000 | π → π* (Benzenoid B-band) |

| Ethanol | ~280-290 | ~1,000-2,000 | π → π* (Benzenoid C-band) |

| Ethanol | ~310-320 | ~100-500 | n → π* (Carbonyl) |

Computational Chemistry and Theoretical Investigations of 4 Acetyl 3 Chlorobenzoic Acid

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the intricacies of a molecule's behavior. However, specific studies employing these methods on 4-acetyl-3-chlorobenzoic acid are conspicuously absent from the current body of scientific work.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For a molecule like this compound, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be anticipated to yield precise data on bond lengths, bond angles, and dihedral angles. Such a study would also elucidate the electronic properties, including the dipole moment and the distribution of atomic charges, offering insights into its reactivity and intermolecular interactions. At present, no such detailed structural and electronic analysis for this specific compound has been published.

Molecular Orbital Analysis: Awaiting Investigation

The analysis of molecular orbitals is crucial for understanding a molecule's chemical reactivity and electronic transitions. For this compound, this remains an area ripe for exploration.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. A computational study on this compound would be expected to calculate the energies of the HOMO and LUMO and the resulting energy gap. This information would be invaluable for predicting its behavior in chemical reactions. To date, no such data has been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. An NBO analysis of this compound would provide a detailed picture of the delocalization of electron density and the stabilizing interactions between different parts of the molecule. This would offer a deeper understanding of its electronic structure and the influence of its substituent groups. As with other computational aspects, specific NBO analysis for this compound is not found in the existing literature.

Spectroscopic Property Prediction and Validation: A Future Endeavor

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be of significant interest. These predicted spectra would aid in the interpretation of experimental data and provide a more complete vibrational and structural characterization of the molecule. However, the scientific community has not yet published any research containing such theoretical spectroscopic predictions for this compound.

Chemical Reactivity and Derivatization Strategies for 4 Acetyl 3 Chlorobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications such as esterification, amidation, and conversion to more reactive acyl derivatives like acyl halides. These transformations are fundamental in synthesizing various esters, amides, and other related compounds.

Esterification Reactions

Esterification of 4-acetyl-3-chlorobenzoic acid is a common reaction to protect the carboxylic acid group or to synthesize ester derivatives with specific properties. The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. masterorganicchemistry.com

For instance, the synthesis of methyl 4-acetyl-3-chlorobenzoate would be achieved by refluxing the parent acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comprepchem.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com Solid acid catalysts, such as zirconium-titanium solid acids, have also been employed for the esterification of various benzoic acids, offering advantages in terms of catalyst recovery and reuse. mdpi.com

| Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Reflux in excess methanol, 8 hours | Methyl 4-acetyl-3-chlorobenzoate |

| Ethanol | TsOH (catalytic) | Reflux in excess ethanol with water removal | Ethyl 4-acetyl-3-chlorobenzoate |

| Propan-2-ol | H₂SO₄ (catalytic) | Reflux in excess propan-2-ol | Isopropyl 4-acetyl-3-chlorobenzoate |

Amidation Reactions

Amide bond formation is a critical transformation in medicinal chemistry and materials science. luxembourg-bio.com Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. fishersci.co.ukhepatochem.com Therefore, the carboxylic acid must first be "activated." This is typically achieved in one of two ways: conversion to a more reactive intermediate (like an acyl chloride, see 5.1.3) or the use of coupling reagents. fishersci.co.ukhepatochem.com

Coupling reagents are compounds that react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine. A wide variety of such reagents have been developed, allowing for mild reaction conditions and broad substrate scope. Common classes of coupling reagents include carbodiimides and phosphonium or aminium salts. hepatochem.com

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Forms a dicyclohexylurea byproduct that is often insoluble. researchgate.net |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble urea byproduct, simplifying workup. fishersci.co.uk | |

| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Known for high efficiency and low rates of racemization. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A commonly used and effective coupling agent. |

The general procedure involves dissolving this compound in a suitable aprotic solvent (like DMF or DCM), adding the coupling reagent and a non-nucleophilic base (such as DIPEA), followed by the addition of the desired primary or secondary amine.

Anhydride and Acyl Halide Formation

To facilitate reactions like amidation or Friedel-Crafts acylation, carboxylic acids are often converted into more electrophilic derivatives, such as acyl halides or anhydrides. fishersci.co.uk Acyl chlorides are particularly common and can be readily synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk

The reaction of this compound with thionyl chloride, often with gentle heating, produces 4-acetyl-3-chlorobenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Similarly, oxalyl chloride can be used, often with a catalytic amount of DMF, to generate the acyl chloride under milder conditions; its byproducts (CO₂, CO, and HCl) are also gaseous. pearson.comorgsyn.org The resulting 4-acetyl-3-chlorobenzoyl chloride is a highly reactive intermediate that can be used without extensive purification in subsequent reactions. For example, its reaction with an amine in the presence of a base (the Schotten-Baumann reaction) provides a robust method for amide synthesis. fishersci.co.uk

Reactions at the Acetyl (Ketone) Group

The acetyl group, a ketone, offers another site for chemical modification. Its carbonyl carbon is electrophilic and the adjacent methyl protons are weakly acidic, allowing for reactions such as reduction and condensation. Importantly, many of these reactions can be performed selectively without affecting the carboxylic acid group.

Reduction Reactions

The ketone of the acetyl group can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)-3-chlorobenzoic acid. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose because it is a mild reducing agent capable of reducing aldehydes and ketones but generally does not reduce less reactive carbonyl compounds like carboxylic acids or esters under standard conditions. masterorganicchemistry.compressbooks.pub

The reaction is usually carried out in an alcoholic solvent, such as methanol or ethanol. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the acetyl group. masterorganicchemistry.comlibretexts.org This forms a tetrahedral alkoxide intermediate. A subsequent workup step with a mild acid protonates the alkoxide, yielding the secondary alcohol. pressbooks.pub

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 4-(1-hydroxyethyl)-3-chlorobenzoic acid | Reduces ketone; does not reduce carboxylic acid. masterorganicchemistry.com |

Condensation Reactions

The α-hydrogens on the methyl group of the acetyl moiety are acidic enough to be removed by a strong base, forming an enolate. This enolate can then act as a nucleophile in various condensation reactions. A prominent example is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation. wikipedia.org

Enolization and Alpha-Functionalization

The acetyl group of this compound possesses acidic protons on its alpha-carbon (the methyl group). In the presence of a suitable base, these protons can be abstracted to form a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the alpha-position. This process is known as alpha-functionalization.

The general mechanism involves two principal steps:

Enolate Formation: A base removes a proton from the carbon adjacent to the carbonyl group.

Nucleophilic Attack: The resulting enolate attacks an electrophilic species (E+), forming a new carbon-electrophile bond.

This strategy is a cornerstone of C-C bond formation and the synthesis of more complex molecular architectures. Common electrophiles used in these reactions include alkyl halides, aldehydes, and ketones (for aldol reactions). The enantioselective α-functionalization of ketones is a powerful method for constructing chiral centers, which are crucial in many biologically active molecules. springernature.com While direct examples involving this compound are specific to proprietary synthesis routes, the principles of enolate chemistry are broadly applicable.

Table 1: Examples of Alpha-Functionalization Reactions

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Ketone |

| Aldol Addition | Aldehyde (R'-CHO) | β-Hydroxy Ketone |

| Claisen Condensation | Ester (R'-COOR") | β-Diketone |

| Halogenation | X₂ or NCS/NBS | α-Halo Ketone |

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom attached to the aromatic ring is a key site for modification, primarily through substitution and coupling reactions.

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring electron-deficient and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com In this compound, the acetyl (-COCH₃) and carboxylic acid (-COOH) groups are powerful EWGs. Their positions ortho and para to the chlorine atom effectively lower the electron density of the ring and stabilize the negatively charged intermediate formed during nucleophilic attack, thereby activating the chlorine atom as a leaving group. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The aromaticity is restored by the expulsion of the chloride ion, resulting in the net substitution of chlorine with the nucleophile.

This pathway allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, directly onto the aromatic ring.

Table 2: Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Ammonia (NH₃), R-NH₂ | Aryl Amine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Aryl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol |

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative to SNAr for forming new bonds at the chloro-substituted position. The Buchwald-Hartwig amination is a prominent example, used for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is often preferred over SNAr for its milder conditions and broader substrate scope, especially when the aryl halide is less reactive. acsgcipr.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The aryl chloride (this compound) adds to a low-valent palladium(0) catalyst to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst. chemeurope.comjk-sci.com

A variety of palladium precursors, phosphine ligands, and bases can be used to optimize the reaction for different substrates. chemeurope.comjk-sci.com

Table 3: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, DPPF | Stabilizes the catalyst and facilitates key steps |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Further substitution on the aromatic ring of this compound by electrophiles (e.g., in nitration or halogenation reactions) is challenging and governed by the directing effects of the existing substituents. The ring has two available positions for substitution (C-2 and C-6). The directing effects are as follows:

Acetyl Group (-COCH₃): A moderately deactivating, meta-director.

Carboxylic Acid Group (-COOH): A deactivating, meta-director.

Chloro Group (-Cl): A weakly deactivating, ortho, para-director. youtube.com

All three substituents are deactivating, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. wikipedia.org Their combined influence makes further electrophilic substitution difficult, likely requiring harsh reaction conditions.

Cyclization Reactions involving this compound as a Precursor

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various fused-ring systems through cyclization reactions. These reactions often involve initial modification of one or both of the existing functional groups, followed by an intramolecular reaction to form a new ring.

For example, the carboxylic acid could be converted to an acyl chloride. This highly reactive intermediate could then undergo an intramolecular Friedel-Crafts acylation, where the acyl group attacks the aromatic ring to form a new six-membered ring, leading to a tricyclic ketone derivative.

Alternatively, the acetyl group could be elaborated. For instance, it could be transformed into a divinyl ketone moiety, which could then serve as the substrate for a Nazarov cyclization. The Nazarov cyclization is a 4π-electrocyclic ring closure that forms cyclopentenones, a common structural motif in natural products. Such strategies highlight the potential of this compound as a starting material for building complex polycyclic molecules.

Applications of 4 Acetyl 3 Chlorobenzoic Acid in Advanced Organic Synthesis

A Versatile Synthetic Building Block

4-Acetyl-3-chlorobenzoic acid's value as a synthetic building block lies in the differential reactivity of its three functional groups. The carboxylic acid group provides a handle for forming amides, esters, and other acid derivatives. The acetyl group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, to introduce further complexity. The chloro-substituent on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. This inherent versatility allows chemists to strategically and selectively manipulate the molecule to construct larger, more complex structures.

The strategic positioning of these functional groups also allows for regioselective reactions, a critical aspect of modern organic synthesis. For instance, the acetyl group can direct metallation to the ortho position, enabling the introduction of new substituents with high precision. This level of control is paramount in the multi-step synthesis of architecturally complex target molecules.

An Intermediate in the Preparation of Complex Organic Scaffolds and Heterocycles

The utility of this compound extends to its role as a key intermediate in the synthesis of elaborate organic frameworks and heterocyclic systems, which are prevalent in medicinal chemistry and drug discovery. A notable application is in the preparation of inhibitors for enzymes such as glycogen (B147801) synthase kinase 3 (GSK-3), which are implicated in a range of diseases. chiralen.com

In a patented synthesis route for GSK-3 inhibitors, this compound serves as a crucial starting material. chiralen.com The synthesis involves a multi-step sequence where the functional groups of the acid are sequentially modified to build the final complex heterocyclic structure. This underscores the compound's importance in providing a foundational scaffold upon which molecular complexity can be systematically assembled.

A Precursor in the Development of Specialty Chemicals

The tailored reactivity of this compound makes it an important precursor in the synthesis of a variety of specialty chemicals. These are compounds with specific functions, often produced in lower volumes but with high value, and are utilized in diverse sectors including pharmaceuticals, agrochemicals, and electronics.

The patent literature reveals the use of this compound in the synthesis of a range of proprietary compounds, highlighting its role as a key starting material for molecules with potential commercial applications. chiralen.comgoogle.com The ability to introduce a variety of substituents through reactions at its three functional groups allows for the fine-tuning of the properties of the final products, a key requirement in the development of specialty chemicals.

A Role in Material Science Synthesis

Beyond its applications in traditional organic synthesis, this compound is finding a niche in the burgeoning field of material science, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Their high surface area and tunable porosity make them promising candidates for applications in gas storage, separation, and catalysis.

A key example is the use of this compound as a linker in the synthesis of a zirconium terephthalate-based metal-organic framework with open metal sites. chiralen.comgoogle.com In this application, the carboxylic acid group of the molecule coordinates with the zirconium metal centers to form the extended network structure of the MOF. The presence of the acetyl and chloro groups on the organic linker can influence the properties of the resulting MOF, such as its porosity, stability, and functionality. This demonstrates the potential of this compound to contribute to the design and synthesis of advanced materials with tailored properties.

| Application Area | Specific Role of this compound | Resulting Products/Materials |

| Advanced Organic Synthesis | Versatile building block with three distinct reactive sites. | Complex organic molecules, pharmaceutical intermediates. |

| Medicinal Chemistry | Intermediate in the synthesis of enzyme inhibitors. | Glycogen synthase kinase 3 (GSK-3) inhibitors. |

| Specialty Chemicals | Precursor for compounds with specific functionalities. | Proprietary compounds for various industrial applications. |

| Material Science | Organic linker in the formation of porous materials. | Zirconium terephthalate-based Metal-Organic Frameworks (MOFs). |

Future Directions and Emerging Research Avenues for 4 Acetyl 3 Chlorobenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green and sustainable practices is driving the development of novel synthetic routes for specialty chemicals like 4-Acetyl-3-chlorobenzoic acid. Future research will likely move beyond traditional multi-step syntheses that often involve harsh reagents and generate significant waste.

Emerging sustainable approaches include:

Photocatalysis: Visible-light-induced reactions offer a milder and more environmentally friendly alternative for constructing and modifying benzoic acid derivatives. acs.orgacs.orgorganic-chemistry.org These methods can enable the formation of acyl radicals from carboxylic acids under gentle conditions, opening new pathways for C-C bond formation. acs.org

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.netbeilstein-journals.orgzenodo.orgacs.org The application of flow chemistry to Friedel-Crafts acylation and other key steps in the synthesis of aromatic ketones is a promising area of development. researchgate.netacs.org

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aminobenzoic acid and its derivatives from renewable feedstocks is gaining traction. mdpi.com While not directly applicable to the chloro- and acetyl- substituents of the target molecule, the principles of biosynthesis could inspire novel chemo-enzymatic routes.

Catalysis with Earth-Abundant Metals: A shift from precious metal catalysts to more abundant and less toxic alternatives like iron is a key trend in sustainable chemistry. Research into iron-catalyzed oxidation of benzyl alcohols to benzoic acids demonstrates the potential for greener synthetic methods. researchgate.net

The following table summarizes potential sustainable synthetic strategies for this compound and related compounds.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of renewable light energy, high selectivity. acs.orgacs.orgorganic-chemistry.org | Development of efficient photocatalysts, expansion of reaction scope to include chlorinated and acetylated substrates. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, higher yields. researchgate.netbeilstein-journals.orgzenodo.orgacs.org | Optimization of flow reactors for multi-step syntheses, integration of in-line purification and analysis. |

| Biocatalysis | Use of renewable feedstocks, high stereo- and regioselectivity, biodegradable catalysts. mdpi.com | Engineering enzymes for non-natural substrates, developing hybrid chemo-enzymatic pathways. |

| Earth-Abundant Metal Catalysis | Reduced cost and environmental impact, lower toxicity. researchgate.net | Design of novel iron-based catalysts, understanding reaction mechanisms to improve efficiency. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and electronic properties of this compound is crucial for its application in advanced materials and drug discovery. Future research will employ a combination of sophisticated spectroscopic and computational methods to gain deeper insights.

Key areas of focus will include:

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Future studies will focus on obtaining high-resolution crystal structures of this compound and its co-crystals to understand intermolecular interactions. researchgate.netnih.govnih.govacs.org

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques, such as HSQC and HMBC, will be used to unambiguously assign all proton and carbon signals, providing detailed information about the molecular connectivity. Solid-state NMR could also be employed to study the structure and dynamics in the solid phase.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. nist.gov Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural elucidation of derivatives.

Computational Chemistry: Density Functional Theory (DFT) calculations will be increasingly used to complement experimental data. DFT can predict spectroscopic properties (NMR chemical shifts, vibrational frequencies), molecular orbitals, and electrostatic potential, providing a deeper understanding of the molecule's reactivity and intermolecular interactions. ucl.ac.uk

The table below outlines the application of various characterization techniques to this compound.

| Technique | Information Gained | Future Research Directions |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths and angles, intermolecular interactions. | Co-crystallization with other molecules to study hydrogen bonding patterns and supramolecular assembly. researchgate.netnih.govnih.govacs.org |

| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Use of advanced pulse sequences for detailed structural analysis, solid-state NMR for studying polymorphism. |

| Mass Spectrometry | Molecular weight and formula, fragmentation patterns. nist.gov | Coupling with liquid chromatography (LC-MS) for analysis of reaction mixtures and identification of derivatives. |

| Computational Chemistry (DFT) | Electronic structure, spectroscopic properties, reactivity indices. ucl.ac.uk | Modeling of reaction mechanisms, prediction of properties of virtual derivatives. |

Integration of Machine Learning and AI in Synthetic Design and Prediction

Emerging applications of AI and ML include:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it from simpler, commercially available starting materials. jelsciences.comchemcopilot.comresearchgate.netnih.gov This can significantly reduce the time and effort required to design efficient synthetic pathways.

Reaction Outcome Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the products and yields of a reaction with high accuracy. grace.com This can help chemists to optimize reaction conditions and avoid unproductive experiments.

Property Prediction: AI models can be trained to predict a wide range of molecular properties, such as solubility, toxicity, and biological activity, based on the molecular structure. acs.orgresearchgate.net This is particularly valuable in drug discovery for screening large libraries of virtual compounds.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. For example, a model could be tasked with designing derivatives of this compound that have improved binding affinity to a specific biological target.

The following table summarizes the potential impact of AI and ML in the chemistry of this compound.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes by working backward from the target molecule. jelsciences.comchemcopilot.comresearchgate.netnih.gov | Faster and more efficient design of syntheses, discovery of novel synthetic pathways. |

| Reaction Prediction | ML models predict the outcome of chemical reactions based on reactants and conditions. grace.com | Optimization of reaction conditions, reduction of experimental effort. |

| Property Prediction | AI models predict physical, chemical, and biological properties from molecular structure. acs.orgresearchgate.net | Rapid screening of virtual libraries of derivatives, prioritization of compounds for synthesis. |

| Generative Design | AI models generate new molecular structures with desired properties. | Discovery of novel compounds with improved performance for specific applications. |

Exploration of New Chemical Transformations and Derivatizations

The presence of three distinct functional groups in this compound—a carboxylic acid, a ketone, and an aryl chloride—provides numerous opportunities for chemical modification and the synthesis of a diverse range of derivatives. Future research will focus on exploring novel transformations at each of these sites.

Potential avenues for derivatization include:

Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, acyl halides, and anhydrides, using well-established methods. nih.govthermofisher.com These transformations can be used to modulate the molecule's solubility, reactivity, and biological activity.

Ketone Group: The acetyl group can undergo a wide range of reactions, including reduction to an alcohol, oxidation to a carboxylic acid (though this may be challenging without affecting the other carboxylic acid), and various condensation reactions to form larger, more complex structures. acs.org

Aromatic Ring: The chloro-substituent can be replaced by other groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The aromatic ring can also undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming group.

Combined Transformations: The interplay between the different functional groups can be exploited to achieve unique transformations. For example, intramolecular cyclization reactions could lead to the formation of novel heterocyclic compounds.

The table below provides examples of potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides with diverse functionalities. nih.govthermofisher.com |

| Ketone | Reduction, Aldol Condensation | Secondary alcohols, Chalcone-like structures. acs.org |

| Aryl Chloride | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Biaryl compounds, N-aryl derivatives. |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | Nitro-substituted derivatives. |

Design of Supramolecular Architectures incorporating this compound

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to the bottom-up construction of functional materials. The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor, making it an ideal building block for supramolecular assemblies.

Future research in this area will likely focus on:

Co-crystals: The co-crystallization of this compound with other molecules, particularly those containing complementary hydrogen bonding motifs like pyridines, can lead to the formation of new crystalline materials with tailored properties. researchgate.netnih.govnih.gov The formation of a salt versus a co-crystal will depend on the pKa difference between the components.

Metal-Organic Frameworks (MOFs): Carboxylic acids are widely used as organic linkers in the synthesis of MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. nih.govnih.govscinito.aiacs.orgresearchgate.net this compound could serve as a functional linker, with the acetyl and chloro groups available for post-synthetic modification. researchgate.net

Self-Assembly in Solution: Substituted benzoic acids are known to form hydrogen-bonded dimers and higher-order aggregates in solution. researchgate.net The self-assembly behavior of this compound in different solvents can be studied to understand the fundamental principles governing its aggregation and to control the formation of nanostructures.

Supramolecular Gels: Benzoic acid derivatives have been shown to act as gelators, forming fibrous networks that can immobilize solvents. nih.govnih.gov The potential of this compound and its derivatives to form supramolecular gels could be explored for applications in materials science and environmental remediation. nih.gov

The following table highlights the potential of this compound as a building block in supramolecular chemistry.

| Supramolecular System | Key Interactions | Potential Applications |

| Co-crystals | Hydrogen bonding between carboxylic acid and a co-former. researchgate.netnih.govnih.gov | Modified physical properties (e.g., solubility, melting point), design of new pharmaceutical solids. |

| Metal-Organic Frameworks (MOFs) | Coordination of the carboxylate group to metal ions. nih.govnih.govscinito.aiacs.orgresearchgate.net | Gas storage and separation, catalysis, drug delivery. |

| Solution Self-Assembly | Hydrogen bonding, π-π stacking. researchgate.net | Formation of well-defined nanostructures, understanding crystallization processes. |

| Supramolecular Gels | Entanglement of self-assembled fibrillar networks. nih.govnih.gov | Smart materials, environmental remediation, drug delivery. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Acetyl-3-chlorobenzoic acid, and how can intermediates be optimized?

- Methodology :

- Chlorination of Precursors : Introduce chlorine to 4-acetylbenzoic acid derivatives using FeCl₃ as a catalyst under controlled conditions (30–50°C, inert atmosphere) .

- Ester Hydrolysis : Synthesize methyl 4-acetyl-3-chlorobenzoate (CAS 57542-72-0) via Friedel-Crafts acylation, followed by acidic or basic hydrolysis to yield the carboxylic acid .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopic Methods :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl at C4, chlorine at C3). Compare with PubChem spectral data for 3,5-dichloro-4-hydroxybenzoic acid as a reference .

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

- Thermal Analysis : Determine melting point (mp) via DSC; compare with structurally similar compounds (e.g., 4-Amino-2-chlorobenzoic acid, mp 210–215°C) .

Advanced Research Questions

Q. How can regioselective challenges during functionalization of this compound be addressed?

- Strategies :

- Directing Groups : Use the acetyl group to direct electrophilic substitution away from the chlorine-bearing position. For example, nitration may occur para to the acetyl group .

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester to reduce steric hindrance during reactions targeting the acetyl or chloro groups .

Q. What computational tools predict reactivity and synthetic pathways for derivatives of this compound?

- AI-Driven Synthesis Planning :

- Retrosynthesis Analysis : Tools like Reaxys and Pistachio propose routes using databases of analogous reactions (e.g., chlorination of 4-acetylbenzoic acid derivatives) .

- Reactivity Prediction : DFT calculations model electron density maps to identify sites prone to nucleophilic/electrophilic attack, leveraging the electron-withdrawing effects of Cl and acetyl groups .

Q. What are the emerging pharmacological applications of this compound as a synthetic intermediate?

- Case Studies :

- NMDA Receptor Antagonists : Structural analogs like 7-chloro-3-arylaminocarbonylmethyl-1,3,4,5-tetrahydrobenz[cd]indole-2-carboxylic acids were synthesized from chlorinated benzoic acid intermediates for neuropharmacology research .

- Multi-Step Synthesis : Use this compound to prepare benzophenones or thiadiazine derivatives via coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of 3-bromo-4-chlorobenzophenone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。